![molecular formula C18H20N2O3 B5754492 4-methoxy-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide](/img/structure/B5754492.png)
4-methoxy-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methoxy-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide, also known as MPBC, is a chemical compound that has gained significant attention in scientific research. This compound has been synthesized using various methods and has been studied for its potential applications in the field of medicine. In
Mecanismo De Acción
4-methoxy-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide exerts its antitumor activity by inhibiting the activity of tubulin, a protein that is involved in cell division. This inhibition leads to the arrest of the cell cycle and ultimately, cell death. This compound also inhibits the activity of acetylcholinesterase by binding to its active site, which leads to an increase in the concentration of acetylcholine in the brain. This increase in acetylcholine concentration has been found to improve cognitive function in animal models of Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been found to exhibit antitumor activity in various cancer cell lines, including lung cancer, breast cancer, and prostate cancer. It has also been found to improve cognitive function in animal models of Alzheimer's disease. This compound has been shown to inhibit the activity of tubulin and acetylcholinesterase, which are important proteins involved in cell division and cognitive function, respectively.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-methoxy-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide in lab experiments is its ability to exhibit antitumor activity in various cancer cell lines. This makes it a potential candidate for the development of new cancer drugs. Another advantage is its ability to improve cognitive function in animal models of Alzheimer's disease, which makes it a potential candidate for the development of new treatments for this disease. One limitation of using this compound in lab experiments is its potential toxicity, which requires careful consideration when conducting experiments.
Direcciones Futuras
There are several future directions for research on 4-methoxy-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide. One area of research could be the development of new cancer drugs that are based on the structure of this compound. Another area of research could be the development of new treatments for Alzheimer's disease that are based on the ability of this compound to inhibit the activity of acetylcholinesterase. Further studies could also be conducted to investigate the potential toxicity of this compound and its effects on other physiological systems.
Métodos De Síntesis
4-methoxy-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide can be synthesized using various methods, including the reaction of 4-methoxybenzenecarboxylic acid with 4-phenylbutyric acid chloride to form this compound. Another method involves the reaction of 4-methoxybenzoyl chloride with N-(4-phenylbutanoyl)benzimidoyl chloride, which forms this compound as a product.
Aplicaciones Científicas De Investigación
4-methoxy-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide has been studied for its potential applications in the field of medicine. It has been found to exhibit antitumor activity in various cancer cell lines, including lung cancer, breast cancer, and prostate cancer. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine, a neurotransmitter that is important for cognitive function.
Propiedades
IUPAC Name |
[(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 4-phenylbutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-22-16-12-10-15(11-13-16)18(19)20-23-17(21)9-5-8-14-6-3-2-4-7-14/h2-4,6-7,10-13H,5,8-9H2,1H3,(H2,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUHRKHHBQBMAAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=NOC(=O)CCCC2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C(=N/OC(=O)CCCC2=CC=CC=C2)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-ethoxybenzyl)amino]phenol](/img/structure/B5754409.png)
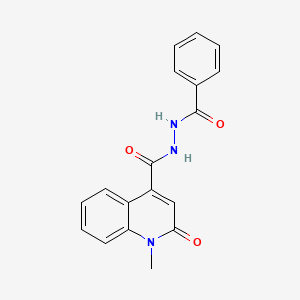
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-(2-naphthyloxy)acetamide](/img/structure/B5754421.png)
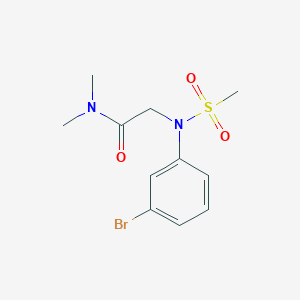
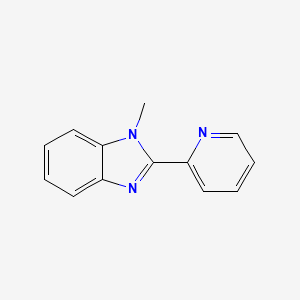
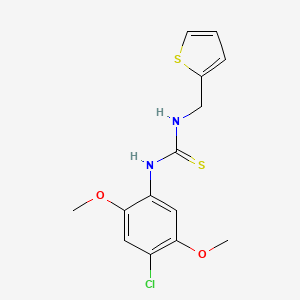
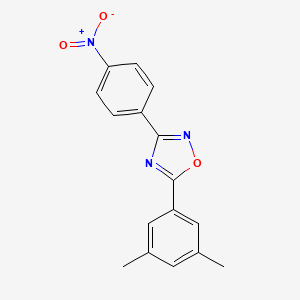
![N'-[(4-oxo-4H-chromen-3-yl)methylene]-2-(4-thiomorpholinyl)acetohydrazide](/img/structure/B5754460.png)
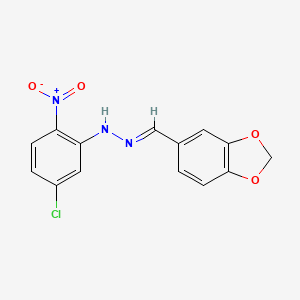
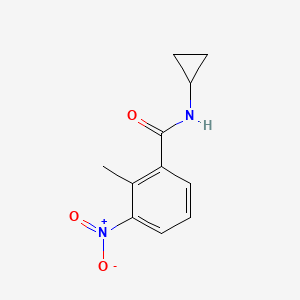
![2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-1-phenylethanone](/img/structure/B5754489.png)
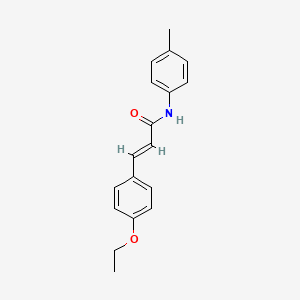
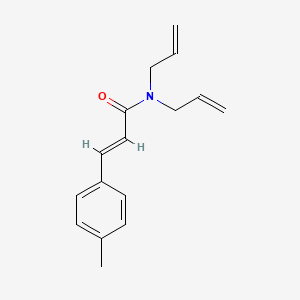
![4-ethyl-7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one](/img/structure/B5754504.png)